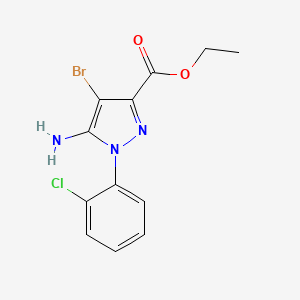

5-Amino-4-bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester

Description

5-Amino-4-bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester is a pyrazole derivative featuring a 2-chlorophenyl group at position 1, a bromo substituent at position 4, an amino group at position 5, and an ethyl ester at position 3.

Properties

Molecular Formula |

C12H11BrClN3O2 |

|---|---|

Molecular Weight |

344.59 g/mol |

IUPAC Name |

ethyl 5-amino-4-bromo-1-(2-chlorophenyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C12H11BrClN3O2/c1-2-19-12(18)10-9(13)11(15)17(16-10)8-6-4-3-5-7(8)14/h3-6H,2,15H2,1H3 |

InChI Key |

LJICVLMMMBIWJF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-Amino-4-bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester

Detailed Synthetic Routes

Formation of the Pyrazole Core with 2-Chlorophenyl Substitution

The initial step involves the cyclization of hydrazine derivatives with β-ketoesters or equivalent precursors bearing the 2-chlorophenyl moiety. This reaction forms the pyrazole ring system with the N-1 position substituted by the 2-chlorophenyl group.

- Typical conditions: reflux in ethanol or another polar solvent.

- Catalysts or acid/base conditions may be employed to facilitate cyclization.

Bromination at the 4-Position

Selective bromination of the pyrazole ring at the 4-position is achieved using brominating agents such as bromine (Br2) or N-bromo saccharin (NBS) under mild conditions:

- Example method: Addition of bromine dropwise to a solution of the pyrazole intermediate in chloroform or acetonitrile at room temperature with stirring for several hours.

- Yields reported: 68–87% depending on the brominating agent and solvent system used.

This step is critical to introduce the bromine substituent without affecting other sensitive groups.

Esterification to Form the Ethyl Ester

The carboxylic acid group at position 3 is converted to the ethyl ester typically by Fischer esterification:

- Reacting the acid intermediate with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Alternatively, ethyl chloroformate or other ethylating agents can be used under milder conditions.

Amination at the 5-Position

Introduction of the amino group at the 5-position can be achieved via substitution reactions or reductive amination, depending on the precursor:

- For example, conversion of a 5-halo or 5-nitro derivative to the 5-amino compound using ammonia or amine sources under pressure or elevated temperature.

Representative Synthetic Procedure (Literature Example)

Analysis of Preparation Methods

Advantages

- The use of N-bromo saccharin as a brominating agent offers a greener and more selective alternative to bromine, improving yields and reducing hazardous waste.

- Stepwise functional group introduction allows for high regioselectivity.

- The ethyl ester formation enhances solubility and bioavailability, important for pharmaceutical applications.

Challenges

- Controlling regioselectivity during bromination requires careful monitoring.

- Amination steps may require pressurized conditions or sealed vessels, increasing operational complexity.

- Purification of intermediates may require crystallization or chromatographic techniques to ensure high purity.

Summary Table of Key Synthetic Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Pyrazole ring formation | Reflux in ethanol, acid/base catalysis | High yield, essential for core structure |

| Bromination | Br2 or N-bromo saccharin, RT, 4 h | NBS preferred for eco-friendly synthesis |

| Esterification | Ethanol, acid catalyst, reflux | Standard Fischer esterification |

| Amination | NH3 or amine, sealed vessel, elevated T | Requires pressure, careful control |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles or electrophiles depending on the reaction type

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Amino-4-bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Bromo Substituent at Position 4

The target compound’s bromo group distinguishes it from the non-bromo analog (CAS 31037-02-2) .

Chlorophenyl Position (2- vs. 3-Chloro)

The 2-chlorophenyl group in the target compound may induce steric hindrance compared to the 3-chlorophenyl analog (CAS 885-94-9) . This positional difference could alter π-π stacking interactions in biological targets.

Ester Position (3- vs. 4-Carboxylate)

The ethyl ester at position 3 in the target compound contrasts with the 4-carboxylate in CAS 885-94-9 . Ester position affects electronic distribution and conformational flexibility, which may influence binding to enzymes or receptors.

Thiazole vs. Pyrazole Core

Research Findings and Theoretical Implications

Physicochemical Properties

- Lipophilicity : The bromo and ester groups in the target compound likely increase LogP compared to carboxylic acid derivatives (e.g., SC-17506 ), favoring passive diffusion across biological membranes.

Biological Activity

5-Amino-4-bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester, a pyrazole derivative, has garnered attention in scientific research due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by bromination and esterification. The general reaction pathway can be outlined as follows:

- Cyclization : Reacting a hydrazine derivative with an appropriate carbonyl compound.

- Bromination : Introducing bromine into the structure.

- Esterification : Converting the carboxylic acid to an ethyl ester.

The biological activity of 5-amino-4-bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are critical in inflammatory processes.

- Receptor Modulation : Its structure allows it to act as a modulator for various receptors, including those involved in pain and inflammation pathways.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted the efficacy of similar compounds in reducing inflammation in animal models. The findings are summarized in Table 1 below.

| Compound | COX-2 Inhibition (IC50 μM) | Edema Inhibition (%) | Selectivity Index |

|---|---|---|---|

| 5-Amino-4-bromo-1-(2-chloro-phenyl)-1H-pyrazole | 0.034 | 78.9 | >353.8 |

| Celecoxib (Standard) | 0.052 | 82.8 | - |

Study on Anti-inflammatory Effects

A study conducted by Sivaramakarthikeyan et al. evaluated a series of substituted pyrazole derivatives for their anti-inflammatory effects using carrageenan-induced rat paw edema models. The results demonstrated that compounds with similar structures to 5-amino-4-bromo exhibited high edema inhibition percentages compared to standard anti-inflammatory drugs like celecoxib.

Safety Profile

Histopathological evaluations revealed minimal degenerative changes in vital organs (stomach, liver, kidneys) after administration of the compound at therapeutic doses, indicating a favorable safety profile for further development as an anti-inflammatory agent .

Therapeutic Potential

The therapeutic applications of 5-amino-4-bromo-1-(2-chloro-phenyl)-1H-pyrazole extend beyond anti-inflammatory uses:

- Antiviral Activity : Some studies have indicated potential antiviral properties against flaviviruses, suggesting that modifications to the pyrazole structure could enhance efficacy .

- Cancer Research : Preliminary findings suggest that this compound may also possess anticancer properties, warranting further investigation into its mechanism and effectiveness against various cancer cell lines.

Q & A

Q. What are the established synthetic routes for 5-amino-4-bromo-1-(2-chloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, the amino group in pyrazole precursors reacts with acid anhydrides or chlorides under basic conditions (e.g., K₂CO₃) to introduce bromine and chloro-phenyl substituents . Key intermediates are characterized using:

- IR spectroscopy : To confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).

- ¹H-NMR : To verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, ethyl ester signals at δ 1.2–4.3 ppm).

- Mass spectrometry : For molecular ion peaks (e.g., [M+H]⁺ matching the molecular formula).

- Elemental analysis : To confirm purity (>98%) .

Q. How is this pyrazole derivative utilized as a building block in pharmaceutical chemistry?

The ethyl ester group and halogen substituents make it a versatile intermediate. For instance:

- The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups for drug candidates .

- The amino group facilitates derivatization into amides or ureas for bioactive molecule libraries .

- It serves as a precursor for agrochemicals, such as fungicides, due to its stability and reactivity .

Q. What preliminary pharmacological screening methods are used to evaluate its bioactivity?

- Analgesic/anti-inflammatory assays : Carrageenan-induced rat paw edema model to measure inhibition of inflammation .

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Ulcerogenicity testing : Gastric lesion evaluation in rodent models to determine safety profiles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields and selectivity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for bromine incorporation .

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency, achieving >80% yields in arylations .

- Temperature control : Reactions at 60–80°C minimize side products (e.g., dehalogenation) .

Q. What mechanistic insights explain contradictory biological activity data across studies?

Discrepancies in reported IC₅₀ values may arise from:

- Solubility variations : DMSO vs. aqueous buffers alter compound bioavailability in cell-based assays .

- Metabolic instability : Ester hydrolysis in vivo reduces efficacy, necessitating prodrug strategies .

- Target selectivity : Off-target interactions (e.g., COX-2 vs. COX-1 inhibition) require molecular docking studies to clarify .

Q. What advanced structural analysis techniques resolve crystallographic ambiguities in pyrazole derivatives?

Q. How are scale-up challenges addressed in multi-step syntheses?

- Process optimization : Switching from batch to flow chemistry reduces reaction times and improves reproducibility .

- Purification strategies : Column chromatography with gradient elution (hexane/EtOAc) isolates high-purity batches (>99%) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on anti-inflammatory activity?

- Dose-dependent effects : Lower doses (10 mg/kg) may show efficacy, while higher doses (50 mg/kg) induce toxicity, skewing results .

- Species variability : Rat vs. murine models exhibit differential metabolic clearance rates, impacting potency .

- Assay interference : The compound’s absorbance at 540 nm may falsely elevate results in colorimetric assays (e.g., COX inhibition) .

Methodological Recommendations

- Synthetic protocols : Use anhydrous conditions and inert atmospheres to prevent hydrolysis of the ethyl ester .

- Biological assays : Include positive controls (e.g., indomethacin for anti-inflammatory studies) and validate via LC-MS to confirm compound integrity .

- Data reporting : Publish full spectral data (¹H-NMR, IR) and crystallographic CIF files to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.